Oxalic acid, bis(2-methyl-2-phenylhydrazide)
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Overview
Description
Oxalic acid, bis(2-methyl-2-phenylhydrazide): is a chemical compound with the molecular formula C16H18N4O2 It is a derivative of oxalic acid, where the hydrogen atoms are replaced by 2-methyl-2-phenylhydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid, bis(2-methyl-2-phenylhydrazide) typically involves the reaction of oxalic acid with 2-methyl-2-phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for oxalic acid, bis(2-methyl-2-phenylhydrazide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: Oxalic acid, bis(2-methyl-2-phenylhydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, oxalic acid, bis(2-methyl-2-phenylhydrazide) is used as a reagent in organic synthesis. It can be employed in the preparation of various hydrazine derivatives and as a building block for more complex molecules .
Biology and Medicine: Its hydrazide groups can interact with biological molecules, making it a candidate for drug design and development .
Industry: In industry, oxalic acid, bis(2-methyl-2-phenylhydrazide) can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of oxalic acid, bis(2-methyl-2-phenylhydrazide) involves its interaction with molecular targets through its hydrazide groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
- Oxalic acid, bis(2-phenylethylidene)hydrazide
- Oxalic acid, bis(2-methylhydrazide)
- Oxalic acid, bis(phenylhydrazide)
Comparison: Oxalic acid, bis(2-methyl-2-phenylhydrazide) is unique due to the presence of both methyl and phenyl groups on the hydrazide moieties. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Properties
CAS No. |
98111-61-6 |
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Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
1-N',2-N'-bis(2-methylphenyl)ethanedihydrazide |
InChI |
InChI=1S/C16H18N4O2/c1-11-7-3-5-9-13(11)17-19-15(21)16(22)20-18-14-10-6-4-8-12(14)2/h3-10,17-18H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
HHXVQXRNVKSRRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NNC(=O)C(=O)NNC2=CC=CC=C2C |
Origin of Product |
United States |
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